Bienvenue dans la boutique en ligne BenchChem!

Cibenzoline

Atrial fibrillation Antiarrhythmic tolerability Muscarinic receptor

Cibenzoline's unique multi-channel pharmacology—blocking both IKr and IKs while exhibiting high m2 receptor selectivity (m1/m2=4.0, m3/m2=16)—distinguishes it from flecainide (IKr-only) and disopyramide (non-selective muscarinic). Slow Na⁺ channel kinetics (τR=26.2 s) enable use-dependent block studies. With 83–90% oral bioavailability and stereoselective CYP2D6 metabolism, racemic cibenzoline is ideal for enantiomer-specific pharmacokinetic investigations. Procure for cardiac electrophysiology, ion channel research, and drug interaction studies.

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
CAS No. 53267-01-9
Cat. No. B194477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCibenzoline
CAS53267-01-9
Synonyms2-(2,2-diphenylcyclopropyl)-2-imidazoline
cibenzoline
cibenzoline succinate
cifenline
cifenline succinate
cifenline, (S)-isomer
Cipralan
Exaco
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
InChIKeyIPOBOOXFSRWSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cibenzoline (CAS 53267-01-9): Class I Antiarrhythmic with Class III/IV Properties and Distinct Muscarinic Receptor Profile


Cibenzoline (cifenline, CAS 53267-01-9) is a Class I antiarrhythmic agent with additional Class III and IV electrophysiological properties [1]. As a sodium channel blocker, it demonstrates slow onset and offset kinetics of use-dependent Na⁺ channel block (τR = 26.2 s for Vmax recovery) and binds preferentially to activated Na⁺ channels [2]. Clinically, cibenzoline is indicated for the prevention of recurrent supraventricular and ventricular tachyarrhythmias [3]. The compound is available as the succinate salt (CAS 100678-32-8) for oral and intravenous administration, with an absolute oral bioavailability of approximately 83–90% [4]. Unlike many other Class I agents, cibenzoline exhibits high selectivity for the cardiac m2 muscarinic receptor (m2-selectivity ratio m1/m2 = 4.0; m3/m2 = 16), a property that confers a favorable anticholinergic side-effect profile relative to disopyramide and quinidine [5].

Why Cibenzoline Cannot Be Substituted by Other Class I Agents: Differential Ion Channel Selectivity and Muscarinic Receptor Binding


Within the Class I antiarrhythmic family, cibenzoline exhibits a unique multi-channel pharmacology that distinguishes it from both Class Ia (quinidine, disopyramide) and Class Ic (flecainide, propafenone) comparators. Unlike flecainide, which exclusively blocks the rapidly activating delayed rectifier K⁺ current (IKr), cibenzoline (30 µM) inhibits both IKr and IKs, conferring a broader Class III effect that prolongs action potential duration and refractory periods [1]. Relative to quinidine and disopyramide, cibenzoline demonstrates markedly reduced anticholinergic burden: its m2 muscarinic receptor selectivity (m1/m2 ratio = 4.0; m3/m2 = 16) stands in contrast to the low m2-selectivity of disopyramide (m1/m2 and m3/m2 ratios ranging 0.46–1.6), translating clinically to significantly fewer anticholinergic adverse effects such as dry mouth, urinary retention, and visual disturbance [2]. Furthermore, cibenzoline's negative inotropic profile differs mechanistically from pirmenol, aprindine, and disopyramide; in a six-drug comparative study, cibenzoline ranked fifth in the ratio of sodium channel inhibition to contractile force depression (IC50Vmax/IC50Fc), indicating a distinct balance between electrophysiologic and hemodynamic effects that cannot be assumed equivalent among Class I agents [3]. These pharmacologic differences render simple therapeutic interchange between cibenzoline and its in-class analogs clinically unreliable.

Quantitative Differential Evidence for Cibenzoline (CAS 53267-01-9) Versus Class I Comparators


Superior Tolerability vs Disopyramide: 45% vs 13% Adverse Event Rate in Atrial Tachyarrhythmia Prevention

In a multicenter, randomized, double-blind trial comparing cibenzoline (130 mg BID) with disopyramide (250 mg slow-release BID) for prevention of recurrent atrial tachyarrhythmia over 6 months, cibenzoline demonstrated a significantly lower incidence of adverse events. At least one unwanted side effect occurred in 13% (4/31) of cibenzoline patients versus 45% (13/29) of disopyramide patients (p = 0.009). Treatment discontinuation due to side effects occurred in 6% (2/31) of the cibenzoline group compared with 21% (6/29) of the disopyramide group [1]. This tolerability advantage is mechanistically linked to cibenzoline's high m2 muscarinic receptor selectivity (m1/m2 = 4.0; m3/m2 = 16), whereas disopyramide exhibits non-selective binding (m1/m2 and m3/m2 ratios ranging 0.46–1.6) resulting in pronounced anticholinergic effects [2].

Atrial fibrillation Antiarrhythmic tolerability Muscarinic receptor

Broader K⁺ Channel Inhibition: Cibenzoline Blocks Both IKr and IKs vs Flecainide's Exclusive IKr Blockade

Using whole-cell voltage clamp techniques in guinea-pig ventricular myocytes under L-type Ca²⁺ current blockade (5 µM nitrendipine), cibenzoline (30 µM) decreased both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier K⁺ current. In contrast, flecainide (10 and 30 µM) decreased IKr exclusively, with no effect on IKs. Mexiletine (30 µM) affected neither IKr nor IKs [1]. Since inhibition of both IKr and IKs prolongs action potential duration and refractory periods, cibenzoline's dual K⁺ channel blockade confers a broader Class III electrophysiologic profile than flecainide's selective IKr inhibition.

Cardiac electrophysiology Potassium channels Class III antiarrhythmic effect

Comparable Atrial Arrhythmia Prevention Efficacy: Cibenzoline 62.5% vs Flecainide 71.4% (p = NS)

In a randomized, double-blind, parallel clinical trial of 68 patients with documented symptomatic paroxysmal atrial arrhythmias, cibenzoline (260 mg/day, n = 33) and flecainide (200 mg/day, n = 35) demonstrated statistically equivalent efficacy for preventing recurrence over 6 months. The success rate (absence of documented recurrence) was 62.5% for cibenzoline and 71.4% for flecainide, with no significant difference between groups. Adverse event profiles were also similar: 11 patients reported side effects (cibenzoline n = 6; flecainide n = 5), with trial discontinuation occurring in 3 patients per group [1].

Atrial fibrillation Paroxysmal arrhythmia Clinical efficacy

Stereoselective CYP2D6-Mediated Metabolism: R(+)-Enantiomer Intrinsic Clearance 23-Fold Greater than S(–)-Enantiomer

In human liver microsomes, cibenzoline undergoes stereoselective metabolism via CYP2D6 and CYP3A4. The intrinsic clearance (CLint) for formation of the major metabolite M1 (p-hydroxycibenzoline) from R(+)-cibenzoline was 23-fold greater than that from S(–)-cibenzoline. M1 formation from R(+)-cibenzoline was highly correlated with bufuralol 1′-hydroxylation and CYP2D6 content, and was inhibited by quinidine, confirming CYP2D6 as the primary catalyst. For other metabolites (M2, M3, M4), the R(+)/S(–) CLint ratio ranged from 0.39 to 0.83, indicating enantiomer-dependent metabolic routing. The total CLint for all four main metabolites was 1.64 µl/min/mg for R(+)-cibenzoline and 1.47 µl/min/mg for S(–)-cibenzoline [1].

Drug metabolism CYP2D6 Stereoselectivity

m2 Muscarinic Receptor Selectivity: Cibenzoline m1/m2 Ratio 4.0 and m3/m2 Ratio 16 vs Disopyramide's Non-Selective Binding

In competitive binding assays using [³H]N-methylscopolamine with human muscarinic m1, m2, and m3 receptors stably expressed in CHO cells, cibenzoline exhibited high selectivity for the cardiac m2 receptor. The m2-selectivity ratios (IC50 m1/IC50 m2 and IC50 m3/IC50 m2) for cibenzoline were 4.0 and 16, respectively. In contrast, disopyramide and its active metabolite showed non-selective binding with ratios ranging from 0.46 to 1.6. Pirmenol displayed even higher m2-selectivity (ratios 6.5 and 43) [1]. The order of affinity for cibenzoline was m2 > m1 > m3, with an IC50 at m2 of 3.1 µM [1].

Muscarinic receptor Anticholinergic Receptor binding

Absolute Oral Bioavailability of 83–90%: Comparable to Flecainide (~90%) and Superior to Propafenone (Variable, ~5–50%)

Cibenzoline demonstrates high and consistent oral bioavailability. In healthy volunteers, absolute bioavailability was 83% [1]; in patients with renal failure, bioavailability increased to 90% due to reduced first-pass metabolism [2]. This compares favorably with other Class I agents: flecainide exhibits ~90% bioavailability, whereas propafenone shows highly variable bioavailability (5–50%) due to saturable first-pass metabolism and CYP2D6 polymorphism [3]. Cibenzoline's bioavailability remains consistent across formulations; capsules and tablets were shown bioequivalent with complete bioavailability relative to an oral solution [4]. Peak plasma concentrations occur 1–3 hours post-dose, with approximately 60% of the drug protein-bound and more than half excreted unchanged in urine [5].

Pharmacokinetics Bioavailability Oral absorption

Cibenzoline (CAS 53267-01-9) Evidence-Based Application Scenarios for Scientific Procurement


In Vitro Electrophysiology Studies Requiring Dual IKr/IKs Potassium Channel Blockade

Cibenzoline (30 µM) inhibits both IKr and IKs components of the delayed rectifier K⁺ current in guinea-pig ventricular myocytes, whereas flecainide blocks only IKr and mexiletine affects neither [1]. Researchers investigating the contributions of both IKr and IKs to action potential duration or arrhythmogenesis should select cibenzoline over flecainide or mexiletine to achieve broader K⁺ channel modulation. The compound's slow onset/offset kinetics (τR = 26.2 s for Vmax recovery) also enable studies of use-dependent Na⁺ channel block under controlled depolarization protocols [2].

Muscarinic Receptor Pharmacology with Minimal Anticholinergic Interference

Cibenzoline exhibits high m2 muscarinic receptor selectivity with m1/m2 and m3/m2 ratios of 4.0 and 16, respectively, in CHO cell binding assays [1]. This profile makes cibenzoline a superior reference compound for experiments where confounding m1 or m3 receptor-mediated effects must be minimized. In contrast, disopyramide shows non-selective binding (ratios 0.46–1.6) and introduces significant anticholinergic noise in assays involving tissues with mixed muscarinic receptor populations [1].

Clinical Trial Reference Standard for Atrial Fibrillation Prevention

In randomized controlled trials, cibenzoline (260 mg/day) demonstrated 62.5% recurrence-free rates for paroxysmal atrial arrhythmia, statistically equivalent to flecainide 200 mg/day (71.4%) [1]. Against propafenone (600 mg/day), cibenzoline (260 mg/day) showed comparable efficacy in a 6-month double-blind study with similar adverse event profiles [2]. Researchers designing comparator arms for novel antiarrhythmic agents should consider cibenzoline as an established, well-characterized active control with extensive clinical data spanning both efficacy and safety.

Pharmacokinetic Studies Involving CYP2D6-Mediated Stereoselective Metabolism

Cibenzoline undergoes pronounced stereoselective metabolism, with R(+)-cibenzoline exhibiting 23-fold higher intrinsic clearance for M1 (p-hydroxycibenzoline) formation via CYP2D6 compared to the S(–)-enantiomer in human liver microsomes [1]. This stereoselectivity, combined with high oral bioavailability (83–90%) [2], positions racemic cibenzoline as an informative probe substrate for investigating enantiomer-dependent pharmacokinetics, CYP2D6 phenotyping, and drug-drug interaction studies. The absence of significant interaction with digoxin [3] further supports its utility in polypharmacy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cibenzoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.